3-(2,2-Difluoroethoxy)-4-methylaniline
Description
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQHCQAWMMFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3-(2,2-Difluoroethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2-Difluoroethoxy)-4-methylaniline is a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethoxy group can significantly modulate the physicochemical properties of the parent 4-methylaniline core, influencing parameters such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a detailed examination of the known and predicted physical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, handling, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates a comparative analysis with structurally related compounds to provide a robust predictive assessment of its physical characteristics.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule's properties begins with its fundamental identity and structure.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1183987-08-7 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F |
| InChI Key | WYTQHCQAWMMFDL-UHFFFAOYSA-N |
The molecular architecture, featuring a substituted aniline ring, is pivotal in dictating its intermolecular interactions and, consequently, its bulk physical properties.
Figure 1: 2D Chemical Structure of this compound.
Predicted Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value | Significance in Drug Discovery |
| XLogP3-AA | 2.4 | A measure of lipophilicity, influencing absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Predicts drug transport properties such as blood-brain barrier penetration. |
| Hydrogen Bond Donor Count | 1 | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | Affects solubility and the formation of hydrogen bonds with receptors. |
| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding entropy. |
Comparative Analysis of Physical Properties
To infer the physical state and key thermal properties of this compound, a comparative analysis with structurally analogous anilines is presented below. The introduction of the difluoroethoxy group is expected to increase the molecular weight and potentially influence the melting and boiling points compared to the parent 4-methylaniline.
Table 3: Physical Properties of Structurally Related Anilines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylaniline | 107.15 | 41-46[2] | 200[2] |
| 3-Chloro-4-methylaniline | 141.60 | 22[3] | 244[3] |
| 3-Bromo-4-methylaniline | 186.05 | 27-30 | 254-257 |
| 3,4-Difluoroaniline | 129.11 | 22[4] | 77 @ 7 mmHg[4] |
| 4-Fluoro-N-methylaniline | 125.14 | - | 79 @ 11 mmHg |
Based on this comparative data, this compound, with a molecular weight of 187.19 g/mol , is predicted to be a solid at room temperature with a melting point likely in the range of 30-60 °C and a boiling point significantly above 200 °C at atmospheric pressure.
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological activity.
-
Aqueous Solubility : Anilines generally exhibit limited solubility in water.[5][6] The presence of the fluorinated ethoxy group in this compound is expected to decrease its aqueous solubility compared to 4-methylaniline due to the increased hydrophobicity.
-
Organic Solvents : It is anticipated that this compound will be soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which is typical for substituted anilines.[2][5]
Experimental Determination of Physical Properties: Methodologies
For definitive characterization, the following experimental protocols are recommended.
Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid.
Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Boiling Point Method)
This technique is suitable for small sample volumes.
-
Sample Preparation : Place a small amount of the liquid (a few drops) into a small test tube.
-
Capillary Insertion : Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating : Heat the test tube in a controlled manner, for instance, in a Thiele tube or an aluminum block.[7][8]
-
Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Density Determination (Pycnometer Method)
This method is highly accurate for determining the density of a solid.
-
Weigh Empty Pycnometer : Accurately weigh a clean, dry pycnometer (m₁).
-
Weigh Pycnometer with Sample : Add the solid sample to the pycnometer and weigh it again (m₂).
-
Fill with Liquid : Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid) in which the solid is insoluble. Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₃).
-
Weigh Pycnometer with Liquid Only : Empty, clean, and dry the pycnometer. Fill it with the same liquid and weigh it (m₄).
-
Calculation : The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Safety and Handling
As a substituted aniline, this compound should be handled with care, assuming it may exhibit toxic properties similar to related compounds.
-
General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicology : Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[2] They may cause irritation to the skin, eyes, and respiratory tract.[11] Some anilines are suspected carcinogens.[2]
-
Fire Safety : While not highly flammable, organic compounds can burn. Keep away from open flames and high temperatures.[12]
-
Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
Conclusion
This technical guide provides a comprehensive overview of the physical properties of this compound. While direct experimental data is limited, a robust predictive profile has been constructed through computational modeling and comparative analysis with structurally similar molecules. The provided experimental protocols offer a clear path for the definitive determination of its key physical constants. Adherence to the outlined safety and handling procedures is paramount to ensure the well-being of researchers working with this compound. As this compound continues to find applications in various scientific fields, the information compiled herein will serve as a critical resource for its effective and safe utilization.
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An In-depth Technical Guide to the Mass Spectrometry of 3-(2,2-Difluoroethoxy)-4-methylaniline
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(2,2-Difluoroethoxy)-4-methylaniline, a compound of interest in pharmaceutical and materials science research. As direct experimental mass spectra for this specific molecule are not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—aromatic amines and fluoroethoxy compounds—to predict its mass spectrum. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and similar molecules. We will delve into sample preparation, ionization techniques, and a detailed theoretical fragmentation analysis. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.
Introduction
This compound is an aromatic amine containing a difluoroethoxy substituent. Its chemical structure suggests potential applications as a building block in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers. The precise characterization of such novel compounds is paramount, and mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and elucidating chemical structures. This guide will provide a predictive analysis of the mass spectrometric fragmentation of this compound, offering a detailed roadmap for its identification and characterization.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H11F2NO | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Monoisotopic Mass | 187.08087030 Da | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F | [1] |
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of an organic molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation pattern is dictated by the molecule's structure, with bonds preferentially breaking at their weakest points or to form stable ions.
The Molecular Ion Peak (M+)
For this compound, the molecular ion peak is predicted to be observed at an m/z of 187. Given the presence of a stable aromatic ring, this peak is expected to be prominent.[2] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass, which is consistent with the predicted m/z of 187.[3]
Major Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the presence of the amine and difluoroethoxy functional groups. The following pathways are predicted based on established fragmentation mechanisms of similar compounds.[4][5]
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[3][6][7] In this molecule, this would involve the cleavage of the C-C bond of the methyl group attached to the aromatic ring. However, a more significant alpha-cleavage is expected at the ether linkage.
-
Cleavage of the Difluoroethoxy Group: The C-O bond of the ether is a likely site for fragmentation. Loss of the difluoroethoxy group as a radical would result in a significant fragment.
-
Loss of Small Neutral Molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules such as HF or CO.
Predicted Fragmentation Scheme:
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted Major Fragments:
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 187 | [C9H11F2NO]+• (Molecular Ion) | - |
| 170 | [C9H10F2N]+• | Loss of a hydroxyl radical (•OH) |
| 137 | [C8H8FN]+• | Loss of difluoromethane (CH2F2) |
| 122 | [C7H8NO]+• | Cleavage of the ether bond with loss of the difluoroethyl group |
| 105 | [C7H7N]+• | Subsequent loss of HF from the m/z 137 fragment |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, a detailed experimental approach is necessary. The following protocol outlines the key steps for acquiring the mass spectrum of this compound.
Sample Preparation
-
Purity Assessment: Ensure the purity of the this compound sample using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities can complicate the interpretation of the mass spectrum.
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. The choice of solvent should be compatible with the chosen ionization technique.
Instrumentation and Ionization
Given the semi-volatile nature of the analyte, either Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.
Workflow for Mass Spectrometric Analysis:
Caption: General experimental workflow for the mass spectrometric analysis.
3.2.1. GC-MS with Electron Ionization (EI)
-
Rationale: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often structurally informative fragmentation.[8]
-
Procedure:
-
Inject the prepared sample into the GC inlet.
-
Utilize a suitable capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities.
-
The analyte is then introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer.
-
3.2.2. LC-MS with Electrospray Ionization (ESI)
-
Rationale: ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+, which can then be subjected to fragmentation in the gas phase (tandem mass spectrometry or MS/MS).[9]
-
Procedure:
-
Introduce the sample solution into the ESI source via an LC system or direct infusion.
-
Apply a high voltage to the capillary tip, creating a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged, forming [M+H]+ ions.
-
These ions are then guided into the mass analyzer.
-
Tandem Mass Spectrometry (MS/MS)
To confirm the proposed fragmentation pathways, tandem mass spectrometry (MS/MS) is highly recommended. This involves isolating the molecular ion (m/z 187) and then inducing its fragmentation through collision-induced dissociation (CID). The resulting daughter ions can then be analyzed, providing direct evidence for the fragmentation cascade.
Conclusion
This technical guide has provided a detailed predictive analysis of the mass spectrometric behavior of this compound. By leveraging established principles of mass spectrometry and the known fragmentation patterns of related compounds, we have proposed a likely mass spectrum and elucidated the key fragmentation pathways. The experimental protocols outlined herein offer a robust framework for the empirical validation of these predictions. This comprehensive approach, combining theoretical prediction with a clear experimental strategy, is essential for the unambiguous structural characterization of novel molecules in the fields of drug discovery and materials science.
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An In-depth Technical Guide to the Stability and Storage of 3-(2,2-Difluoroethoxy)-4-methylaniline
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-(2,2-Difluoroethoxy)-4-methylaniline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established stability testing methodologies to ensure the integrity and reliability of this compound in research and development settings.
Introduction: The Significance of this compound
This compound, with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol , is a substituted aniline that is gaining importance as a building block in the synthesis of complex organic molecules.[1] The incorporation of the difluoroethoxy group can enhance the metabolic stability, lipophilicity, and bioavailability of parent compounds, making it a desirable moiety in drug discovery.[2] Given its role as a critical starting material, ensuring its stability and purity is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide outlines the potential stability challenges and provides a framework for its proper handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in designing appropriate stability and handling protocols.
| Property | Value | Source |
| CAS Number | 1183987-08-7 | [1] |
| Molecular Formula | C9H11F2NO | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Typically a solid (powder or lump) | Inferred from related compounds |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OCC(F)F | [1] |
| InChIKey | WYTQHCQAWMMFDL-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound
Predicted Stability Profile and Potential Degradation Pathways
While specific experimental stability data for this compound is not extensively published, we can predict its stability profile based on the known chemistry of substituted anilines and fluorinated ethers.
Anilines are susceptible to oxidation, which can be initiated by air, light, or the presence of metal ions. The primary amino group is the most reactive site for oxidation. The degradation can proceed through a series of complex reactions, potentially leading to the formation of colored impurities such as nitroso, nitro, and polymeric species.[3][4] The electron-donating methyl group on the aromatic ring may slightly increase the susceptibility to oxidation.
Aromatic amines can be light-sensitive. Exposure to UV or visible light can provide the energy to initiate oxidative degradation pathways, leading to discoloration and the formation of impurities. Therefore, protection from light is a critical aspect of storage.
The basicity of the aniline nitrogen means that the compound's stability can be pH-dependent. In acidic conditions, the amine will be protonated, which may offer some protection against oxidation. However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, although the C-F bonds are generally very stable.[5]
The thermal stability of this compound is expected to be reasonably good under controlled conditions. However, elevated temperatures will accelerate oxidative degradation and any other potential decomposition pathways.
A proposed degradation pathway is illustrated in the following diagram:
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the predicted stability profile, the following storage and handling protocols are recommended to maintain the purity and integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | [6] To minimize the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aniline moiety. |
| Light | Protect from light by using amber vials or storing in a dark place. | To prevent photolytic degradation. |
| Container | Use well-sealed, appropriate containers (e.g., glass vials with tight-fitting caps). | To prevent exposure to air and moisture. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | Anilines are generally toxic and can be absorbed through the skin.[7][8] |
Table 2: Recommended Storage and Handling Conditions
Framework for a Formal Stability Study
For applications in drug development and other regulated industries, a formal stability study is often required. The following outlines a robust experimental design for assessing the stability of this compound, based on the principles of the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than accelerated stability testing.
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The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Anilines
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the pivotal role fluorinated anilines play in modern medicinal chemistry and agrochemical science. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deeper, mechanistic understanding of why the introduction of fluorine into the aniline scaffold has become a cornerstone of contemporary molecular design. We will explore the nuanced effects of fluorination on physicochemical properties and how these changes translate into potent and selective biological activity.
The Fluorine Advantage: More Than Just an Isostere
The strategic incorporation of fluorine atoms into organic molecules, a process often referred to as "fluorination," has emerged as a powerful tool in drug discovery and development.[1][2] When applied to the versatile aniline scaffold, this strategy imparts a unique set of properties that can dramatically enhance biological activity and overcome common liabilities associated with parent anilines.[3][4]
Anilines themselves are prevalent structural motifs in numerous biologically active compounds due to their synthetic accessibility and ability to engage in key interactions with biological targets.[3] However, they are not without their challenges, often suffering from metabolic instability and potential toxicity.[4] Fluorination offers a compelling solution to these issues, providing a means to fine-tune molecular properties for optimal therapeutic effect.[3][5]
Physicochemical Consequences of Fluorination
The introduction of fluorine, the most electronegative element, into an aniline ring profoundly alters its electronic and physical properties. These modifications are the foundation of the enhanced biological activities observed in many fluorinated aniline derivatives.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen.[6] This is a critical consideration in drug design, as the ionization state of a molecule dictates its solubility, membrane permeability, and ability to interact with target proteins. By strategically positioning fluorine atoms, chemists can precisely control the basicity of the aniline moiety to optimize its pharmacokinetic and pharmacodynamic profile.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[7] A common metabolic liability of anilines is oxidation by cytochrome P450 enzymes.[5] Fluorine substitution at susceptible positions can block this metabolic pathway, thereby increasing the in vivo half-life and bioavailability of the drug candidate.[5]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule.[6] This property can enhance membrane permeability and improve binding to hydrophobic pockets within protein targets. However, the effect of fluorine on lipophilicity is complex and dependent on the overall molecular context.
-
Conformational Control and Unique Interactions: The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its unique electronic properties can lead to distinct intermolecular interactions. Fluorine can participate in favorable orthogonal interactions and influence the conformation of the molecule, leading to improved binding affinity and selectivity for its biological target.[6]
Applications in Drug Discovery: Targeting Disease with Precision
The unique properties conferred by fluorine have made fluorinated anilines indispensable building blocks in the development of a wide range of therapeutic agents.
Kinase Inhibitors: A Hinge-Binding Mainstay
Substituted anilines are a common feature in numerous kinase inhibitors, where they often play a crucial role in binding to the hinge region of the ATP-binding site.[6] The aniline moiety can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for the inhibitor.[6]
The incorporation of fluorine into the aniline scaffold of kinase inhibitors offers several advantages:
-
Enhanced Potency and Selectivity: The electronic and conformational effects of fluorine can optimize the inhibitor's interaction with the target kinase, leading to increased potency and selectivity over other kinases.[6] For example, many Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors utilize a substituted aniline core to achieve their therapeutic effect.[6]
-
Improved Pharmacokinetic Properties: As previously discussed, fluorination can enhance metabolic stability and modulate lipophilicity, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[6]
Hypothetical Kinase Inhibitor Design Workflow
The following diagram illustrates a conceptual workflow for designing a novel kinase inhibitor incorporating a fluorinated aniline moiety.
Caption: A conceptual workflow for kinase inhibitor design.
Antimicrobial Agents: Combating Resistance
Aniline derivatives have long been recognized for their antimicrobial properties.[8] The introduction of fluorine can enhance their efficacy and broaden their spectrum of activity. For instance, trifluoro-anilines have demonstrated effectiveness against Vibrio species by disrupting biofilm formation, a key virulence factor in many bacterial infections.[8]
The enhanced antimicrobial activity of fluorinated anilines can be attributed to several factors, including:
-
Increased Membrane Permeability: The lipophilic nature of fluorinated compounds can facilitate their passage through the bacterial cell membrane.
-
Inhibition of Key Enzymes: Fluorinated anilines can act as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.
-
Disruption of Biofilm Formation: As seen with trifluoro-anilines, these compounds can interfere with the signaling pathways involved in biofilm development.[8]
Anticancer Agents
Beyond kinase inhibition, fluorinated anilines are integral components of various anticancer agents. Their ability to modulate biological activity has been harnessed to develop compounds that inhibit cell proliferation and induce apoptosis in cancer cells. For example, fluorinated benzimidazole derivatives, synthesized from fluoro-chloro-aniline, have been investigated for their anticancer properties.[9]
Agrochemicals: Protecting Crops with Enhanced Potency
The "fluorine effect" is also prominently leveraged in the agrochemical industry to develop potent and selective pesticides.[1][10]
Insecticides
Fluorinated anilines are key components in a number of modern insecticides. For example, a series of anthranilic diamides containing a fluoroaniline moiety have been shown to exhibit potent insecticidal activity against a range of lepidopteran pests.[11] These compounds act by targeting the ryanodine receptor, a critical component of muscle function in insects.[11] The inclusion of the fluoroaniline moiety was found to be important for the high potency of these insecticides.[11]
Fungicides and Herbicides
Fluorinated anilines also serve as important intermediates in the synthesis of fungicides and herbicides.[12] Their incorporation can lead to products with improved efficacy, metabolic stability in the environment, and a more favorable toxicological profile towards non-target organisms.[10]
Synthesis of Biologically Active Fluorinated Anilines
The synthesis of fluorinated anilines for biological applications often requires specialized methods to introduce the fluorine atom with high regioselectivity. Common synthetic strategies include:
-
Direct Fluorination: While challenging, direct fluorination of anilines can be achieved using specialized reagents.
-
From Fluorinated Precursors: A more common approach is to start with a pre-fluorinated benzene derivative and subsequently introduce the aniline functionality.[13] This can be achieved through reactions such as diazotization and Sandmeyer reactions.[13]
-
Halex Reaction: The Halex (halogen exchange) reaction, where a chloro- or bromo-substituted aniline is treated with a fluoride source, is another important method for synthesizing fluorinated anilines.[12]
Generalized Synthesis of a Fluorinated Aniline Derivative
The following workflow outlines a general synthetic route to a fluorinated aniline derivative.
Caption: A general synthetic workflow for fluorinated anilines.
Toxicological Considerations
While fluorination can mitigate some of the toxicological concerns associated with anilines, it is crucial to evaluate the safety profile of any new fluorinated compound.[4] The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites.[1] Therefore, a thorough toxicological assessment, including in vitro and in vivo studies, is an essential part of the development process for any new drug or agrochemical candidate containing a fluorinated aniline moiety. For example, 2-fluoroaniline is suspected of causing genetic defects and may cause cancer.
Future Outlook
The strategic use of fluorinated anilines in molecular design is set to continue its expansion. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the development of even more sophisticated and effective therapeutic agents and agrochemicals. Advances in synthetic chemistry will undoubtedly provide access to novel fluorinated aniline building blocks, further broadening the chemical space available to researchers. The "magic bullet" effect of fluorine, when judiciously applied to the versatile aniline scaffold, will continue to be a driving force in the innovation of molecules that address critical needs in human health and agriculture.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 3-(2,2-Difluoroethoxy)-4-methylaniline
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key to successful kinase inhibitor design is the strategic incorporation of molecular fragments that enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview and detailed protocols for the synthesis of kinase inhibitors using 3-(2,2-Difluoroethoxy)-4-methylaniline, a valuable and versatile building block in modern medicinal chemistry. The strategic inclusion of the difluoroethoxy group can significantly improve metabolic stability and binding affinity, attributes highly sought after in drug development.[1][3][4] We will explore the synthesis of a quinoline-based inhibitor, illustrating the core chemical transformations, purification, characterization, and subsequent biological evaluation.
Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolds
The aniline scaffold is a cornerstone in the architecture of numerous kinase inhibitors, frequently forming the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. The specific substitutions on the aniline ring are critical for modulating the drug's efficacy and safety profile.
This compound offers a unique combination of features:
-
The Difluoroethoxy Group (–OCHF₂): This moiety serves as a bioisostere for other groups like a methoxy or hydroxyl group but with distinct advantages. The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can significantly enhance the metabolic stability and in vivo half-life of the drug candidate.[1][4] Furthermore, the electronegativity of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger and more specific interactions with the target kinase.
-
The Methyl Group (–CH₃): The methyl group at the 4-position provides steric bulk and can be crucial for achieving selectivity. It can either fit into a specific hydrophobic pocket in the target kinase or sterically hinder binding to off-target kinases, thereby reducing unwanted side effects.
-
The Aniline Moiety (–NH₂): The primary amine is the key reactive handle for coupling this building block to the core heterocyclic scaffold of the kinase inhibitor, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
This guide will focus on the synthesis of a potent kinase inhibitor based on a 4-anilinoquinoline scaffold, a common core structure for inhibitors targeting kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (c-Met), both of which are critical drivers of tumor growth and angiogenesis.[1]
Physicochemical and Safety Data
Prior to any synthetic work, it is imperative to understand the properties and handling requirements of the starting materials.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1183987-08-7 | [5] |
| Molecular Formula | C₉H₁₁F₂NO | [5] |
| Molecular Weight | 187.19 g/mol | [5] |
| Appearance | Light brown crystalline powder | [6] |
| Purity | Typically >98% | [6] |
Safety and Handling: this compound, like many aniline derivatives, should be handled with care. It is classified as a toxic solid.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7][8]
Synthetic Strategy: Building a 4-Anilinoquinoline Inhibitor
The synthesis of a 4-anilinoquinoline-based kinase inhibitor generally involves the coupling of the aniline building block with a suitable 4-chloroquinoline precursor. This is a robust and widely adopted strategy in medicinal chemistry.[1] The overall workflow is depicted below.
Caption: Overall workflow for synthesis and validation.
Key Reaction: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds, ideal for coupling an aryl amine with an aryl halide.[9][10] While modern variations like the Buchwald-Hartwig amination are also effective, the Ullmann reaction remains a powerful tool, particularly in process chemistry. The reaction generally requires elevated temperatures but can be highly efficient.[9][10]
The proposed reaction is the coupling of 4-chloro-6,7-dimethoxyquinoline with our key aniline building block.
Caption: Ullmann condensation reaction scheme.
Detailed Experimental Protocol: Synthesis of N-(3-(2,2-Difluoroethoxy)-4-methylphenyl)-6,7-dimethoxyquinolin-4-amine
This protocol provides a step-by-step methodology for the synthesis of a representative kinase inhibitor.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chloro-6,7-dimethoxyquinoline | 223.65 | 500 mg | 2.24 | Limiting Reagent |
| This compound | 187.19 | 460 mg | 2.46 | 1.1 eq |
| Copper(I) Iodide (CuI) | 190.45 | 43 mg | 0.224 | 0.1 eq (Catalyst) |
| L-Proline | 115.13 | 52 mg | 0.448 | 0.2 eq (Ligand) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 618 mg | 4.48 | 2.0 eq (Base) |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | Anhydrous |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction & chromatography |
| Hexanes | - | ~150 mL | - | For chromatography |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (500 mg, 2.24 mmol), this compound (460 mg, 2.46 mmol), copper(I) iodide (43 mg, 0.224 mmol), L-proline (52 mg, 0.448 mmol), and potassium carbonate (618 mg, 4.48 mmol).
-
Causality: Potassium carbonate is the base required to deprotonate the aniline, making it a more potent nucleophile. L-proline acts as a ligand for the copper catalyst, improving its solubility and catalytic activity.[11]
-
-
Solvent Addition and Heating:
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO (10 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 120 °C and stir vigorously.
-
Causality: DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperature required for the Ullmann reaction.[10]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 70:30 Ethyl Acetate:Hexanes.
-
Spot the starting materials and the reaction mixture. Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the 4-chloroquinoline has been consumed (typically 12-18 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (K₂CO₃, CuI) remain in the aqueous layer.
-
Combine the organic layers and wash with brine (50 mL). This helps to remove residual water and DMSO.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of 30% to 80% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Characterization and Quality Control
Confirming the identity, purity, and structure of the synthesized inhibitor is a critical, self-validating step.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The spectra should be consistent with the expected chemical shifts, coupling constants, and integration values for the target molecule.[12][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy groups, methyl group, and the difluoroethoxy group. |
| ¹³C NMR | Carbons corresponding to the quinoline and aniline rings, methoxy, methyl, and difluoroethoxy groups. |
| ¹⁹F NMR | A characteristic triplet for the -OCHF₂ group. |
| HRMS (ESI+) | [M+H]⁺ calculated for C₂₁H₂₂F₂N₃O₃ should match the observed mass. |
| HPLC Purity | >95% (at 254 nm). |
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once the compound is synthesized and characterized, its biological activity must be assessed. This involves determining its potency against the target kinase.
Target Kinase Signaling Pathway
The synthesized inhibitor is designed to target receptor tyrosine kinases like VEGFR2 and c-Met, which are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis in cancer.
Caption: Simplified VEGFR2/c-Met signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[16] A common method is a fluorescence-based assay.[17]
Principle: The assay measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. The inhibitor's presence will reduce the rate of this reaction.
Materials:
-
Recombinant human kinase (e.g., VEGFR2).
-
Kinase-specific peptide substrate.
-
ATP.
-
Assay buffer.
-
Synthesized inhibitor (serially diluted in DMSO).
-
Fluorescence-based ADP detection kit (e.g., ADP-Glo™, LanthaScreen®).[18][19]
-
384-well microplate.
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 µM to 0.5 nM). A DMSO-only control is also required.[17]
-
Kinase Reaction:
-
In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.
-
Add 1 µL of the serially diluted inhibitor to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be near its Km value for the specific kinase.[19]
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The reaction time should be within the linear range of the assay.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the detection kit. This typically involves adding a detection reagent and measuring the fluorescence or luminescence signal on a plate reader.[17]
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Synthesis: Low reaction yield | Incomplete reaction; impure reagents; catalyst deactivation. | Extend reaction time and monitor by TLC. Use anhydrous solvents and fresh reagents. Ensure the reaction is kept under an inert atmosphere. |
| Purification: Product co-elutes with impurity | Poor separation on silica gel. | Adjust the polarity of the mobile phase. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
| Characterization: Complex or uninterpretable NMR spectra | Presence of impurities or residual solvent. | Re-purify the compound. Ensure the sample is completely dry before analysis. |
| Bio-Assay: High variability in IC₅₀ data | Pipetting errors; compound precipitation; unstable reagents. | Use calibrated pipettes. Check the solubility of the inhibitor in the final assay buffer (DMSO concentration should typically be <1%). Prepare fresh reagents. |
Conclusion
This compound is a highly valuable building block for the synthesis of advanced kinase inhibitors. Its strategic incorporation can confer desirable drug-like properties, including enhanced metabolic stability and potent target engagement. The synthetic and biological evaluation workflows described in this guide provide a robust framework for researchers in drug discovery. By following these detailed protocols—from the initial C-N coupling reaction to the final IC₅₀ determination—scientists can efficiently synthesize and validate novel kinase inhibitors, accelerating the development of next-generation therapeutics.
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assayquant.com [assayquant.com]
- 18. LanthaScreen® Kinase Assay Basic Training Module | Thermo Fisher Scientific - CH [thermofisher.com]
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Acylation of 3-(2,2-Difluoroethoxy)-4-methylaniline for Advanced Synthetic Applications
Preamble: The Strategic Value of 3-(2,2-Difluoroethoxy)-4-methylaniline
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic introduction of fluorine-containing moieties can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a high-value, fluorinated aniline intermediate. Its unique substitution pattern—a nucleophilic amino group, an electron-donating methyl group, and a polar, metabolically robust difluoroethoxy group—makes it a versatile scaffold for the synthesis of complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3]
This document serves as a comprehensive technical guide to a cornerstone transformation of this aniline: the N-acylation reaction. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and the robust protocols required for achieving high-yield, high-purity N-acylated products. This guide is intended for researchers and drug development professionals seeking to leverage this key transformation in their synthetic programs.
Reagent Profiles and Critical Safety Mandates
Successful and safe execution of any chemical protocol begins with a thorough understanding of the reagents. The acylation of anilines involves reactive and potentially hazardous materials that demand stringent adherence to safety protocols.
| Compound | Structure | Formula | MW ( g/mol ) | Key Properties |
| This compound | ![]() | C₉H₁₁F₂NO | 187.19 | Starting material; nucleophilic amine.[4] |
| Acetyl Chloride | ![]() | C₂H₃ClO | 78.50 | Acylating agent; highly reactive, corrosive.[5][6] |
| Pyridine | ![]() | C₅H₅N | 79.10 | Base and nucleophilic catalyst.[7][8] |
| Dichloromethane (DCM) | ![]() | CH₂Cl₂ | 84.93 | Anhydrous reaction solvent.[1] |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are often suitable, but double-gloving may be advised).
-
Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile and corrosive vapors.
-
Inert Atmosphere: Acetyl chloride reacts violently with water.[6] Therefore, the reaction must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the acylating agent.[1][5]
-
Reagent Handling: Acetyl chloride is highly flammable and causes severe skin burns and eye damage.[5][6] It should be dispensed carefully using a syringe or cannula. Pyridine and aniline derivatives are toxic and can be absorbed through the skin; avoid direct contact.[9][10]
Mechanistic Rationale: The Dual Role of Pyridine in Nucleophilic Acyl Substitution
The N-acylation of this compound with acetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.
The choice of pyridine is not arbitrary; it serves two critical functions that are essential for reaction efficiency:
-
Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. In the absence of a base, the HCl would protonate the starting aniline, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ ammonium salt, thereby quenching the reaction. Pyridine, as a base, neutralizes the HCl as it is formed, creating pyridinium chloride and preventing this self-inhibition.[7][8]
-
Nucleophilic Catalyst: Pyridine is also a potent nucleophilic catalyst. It can initially attack the acetyl chloride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and susceptible to attack by the weakly nucleophilic aniline than acetyl chloride itself. This catalytic pathway accelerates the rate of acylation.[7][11][12][13]
The interplay of these roles ensures the reaction proceeds smoothly to completion.
Caption: Mechanism of Pyridine-Mediated N-Acylation.
Detailed Protocol: Synthesis of N-(3-(2,2-difluoroethoxy)-4-methylphenyl)acetamide
This protocol provides a reliable method for the acetylation of this compound. All glassware should be oven-dried and cooled under an inert atmosphere before use.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 - 1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Workflow Diagram:
Caption: General Experimental Workflow for N-Acylation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acylating Agent Addition: Dilute acetyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the acetyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate (pyridinium chloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up & Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing an equal volume of water to quench the reaction.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine and any unreacted aniline.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-(3-(2,2-difluoroethoxy)-4-methylphenyl)acetamide.[3][14]
Product Characterization: Spectroscopic Analysis
The successful synthesis of the acylated product can be confirmed by standard spectroscopic techniques. The most informative is ¹H NMR spectroscopy, which will show distinct changes from the starting material.
| Proton Environment | Expected ¹H NMR Shift (Starting Material) | Expected ¹H NMR Shift (Product) | Rationale for Change |
| -NH₂ | Broad singlet (~3.5-4.5 ppm) | Broad singlet (Amide N-H ) (~7.5-8.5 ppm) | Deshielding due to the electron-withdrawing effect of the adjacent carbonyl group. |
| -CH₃ (Acetyl) | N/A | Sharp singlet (~2.1 ppm) | Appearance of a new methyl group from the acetyl moiety. |
| -CH₃ (Aromatic) | Singlet (~2.2 ppm) | Singlet (~2.2 ppm) | Minimal shift expected. |
| -OCH₂CF₂H | Triplet of doublets (~6.1 ppm, ¹JHF, ²JHH) | Triplet of doublets (~6.1 ppm) | Minimal shift expected. |
| Aromatic Protons | Multiplets (~6.5-7.0 ppm) | Multiplets (~7.0-7.5 ppm) | General deshielding of aromatic protons due to the conversion of the activating -NH₂ group to the deactivating -NHAc group. |
Note: Exact chemical shifts are solvent-dependent. Data should be confirmed with experimental results.[15][16]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents/glassware. 2. Insufficient base. 3. Inactive acetyl chloride. | 1. Ensure all materials are scrupulously dried. Use freshly distilled solvents. 2. Verify the stoichiometry of pyridine. 3. Use a fresh bottle of acetyl chloride. |
| Diacylation Product Observed | Reaction temperature too high or reaction time too long with excess acylating agent. | Maintain low temperature (0 °C) during addition. Use only a slight excess (1.1 eq) of acetyl chloride. |
| Difficult Purification | Persistent pyridine contamination. | Ensure thorough washing with 1 M HCl during the work-up phase. If necessary, co-evaporate the crude product with toluene to azeotropically remove residual pyridine. |
| Incomplete Reaction | Insufficient reaction time or low reactivity of aniline. | Allow the reaction to stir longer at room temperature. Monitor by TLC. If the aniline is particularly deactivated, gentle heating might be required, but this should be approached with caution. |
References
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
What is the role of pyridine in the acylation - eSaral. Available at: [Link]
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.
-
Acylation of Aniline Explained - Pearson. Available at: [Link]
-
3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem. Available at: [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions - Supporting Information. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]
- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.
-
Acetylation of aniline - YouTube. Available at: [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH & Co.KG. Available at: [Link]
-
Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold - ACS Publications. Available at: [Link]
-
What is the role of pyridine in the acetylations of alcohols? - Reddit. Available at: [Link]
- US1908951A - Method of separating alkyl anilines - Google Patents.
-
NMR Spectra of Anilines | Request PDF - ResearchGate. Available at: [Link]
-
What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange. Available at: [Link]
-
Plausible reaction mechanism for AIBN promoted N‐acylation of anilines... - ResearchGate. Available at: [Link]
-
Selective N-Alkylation of Anilines in Ionic Liquids. | Request PDF - ResearchGate. Available at: [Link]
-
Safety Data Sheet: 3-Acetylpyridine - Carl Roth. Available at: [Link]
-
A Convenient Laboratory Preparation of Acetanilide - Resonance. Available at: [Link]
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Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed. Available at: [Link]
-
Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - ResearchGate. Available at: [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available at: [Link]
-
Structure of substituted anilines and their acylated derivatives. - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite - ResearchGate. Available at: [Link]
-
173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines - YouTube. Available at: [Link]
-
Purification of Aniline - LookChem. Available at: [Link]
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy - PubMed. Available at: [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-(2,2-Difluoroethoxy)-4-methylaniline
Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery
3-(2,2-Difluoroethoxy)-4-methylaniline is a key building block in the synthesis of various pharmacologically active molecules. The introduction of the difluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, scalable, and robust protocol for the synthesis of this important intermediate, designed for researchers and professionals in the field of drug development and medicinal chemistry. Our approach emphasizes safety, efficiency, and reproducibility, drawing from established principles of organic synthesis.
The presented synthesis is a two-step process commencing with the nitration of 4-methylphenol (p-cresol), followed by a Williamson ether synthesis to introduce the difluoroethoxy moiety, and concluding with the reduction of the nitro group to the desired aniline. This route was selected for its high yields, the commercial availability of starting materials, and its amenability to scale-up.
Strategic Overview: A Three-Step Synthetic Pathway
The synthesis of this compound is strategically designed in three key stages to ensure high purity and yield at a scalable level. The pathway begins with commercially available 4-methylphenol and proceeds through nitration, etherification, and reduction.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Methyl-2-nitrophenol
This initial step involves the regioselective nitration of 4-methylphenol. The methyl group directs the nitration primarily to the ortho position due to steric hindrance at the other ortho position and the para position being blocked.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylphenol | 108.14 | 108.1 g | 1.0 | |
| Sulfuric Acid (98%) | 98.08 | 200 mL | - | Catalyst and solvent |
| Nitric Acid (70%) | 63.01 | 65 mL | 1.05 | Nitrating agent |
| Ice | - | 1 kg | - | For temperature control |
| Dichloromethane | 84.93 | 500 mL | - | Extraction solvent |
| Brine | - | 200 mL | - | For washing |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methylphenol (108.1 g, 1.0 mol).
-
Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (200 mL) to the flask while maintaining the temperature below 10 °C.
-
Nitration: Prepare a solution of nitric acid (65 mL) in sulfuric acid (100 mL) in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Extraction: The resulting yellow precipitate is the crude product. Extract the aqueous mixture with dichloromethane (2 x 250 mL).
-
Washing: Combine the organic layers and wash with water (200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-methyl-2-nitrophenol can be purified by recrystallization from a mixture of ethanol and water to afford a yellow crystalline solid.
Part 2: Synthesis of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene
This step employs a Williamson ether synthesis to couple the synthesized nitrophenol with a difluoroethylating agent. 2,2-Difluoroethyl trifluoromethanesulfonate is chosen for its high reactivity.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methyl-2-nitrophenol | 153.14 | 153.1 g | 1.0 | |
| 2,2-Difluoroethyl trifluoromethanesulfonate | 214.11 | 235.5 g | 1.1 | Difluoroethylating agent |
| Potassium Carbonate | 138.21 | 207.3 g | 1.5 | Base |
| Acetonitrile | 41.05 | 1 L | - | Solvent |
Protocol:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-methyl-2-nitrophenol (153.1 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and acetonitrile (1 L).
-
Reagent Addition: With vigorous stirring, add 2,2-difluoroethyl trifluoromethanesulfonate (235.5 g, 1.1 mol) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting nitrophenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The residue can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene as a pale yellow oil.
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A classic and scalable method using iron powder in the presence of an ammonium chloride solution is employed, which is generally preferred in industrial settings over catalytic hydrogenation for its cost-effectiveness and safety.[2]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene | 217.16 | 217.2 g | 1.0 | |
| Iron Powder | 55.85 | 279.3 g | 5.0 | Reducing agent |
| Ammonium Chloride | 53.49 | 26.7 g | 0.5 | Activator |
| Ethanol | 46.07 | 1 L | - | Solvent |
| Water | 18.02 | 500 mL | - | Solvent |
| Celite | - | 50 g | - | Filter aid |
| Ethyl Acetate | 88.11 | 1 L | - | Extraction solvent |
Protocol:
-
Reaction Setup: In a 3 L three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, prepare a solution of ammonium chloride (26.7 g, 0.5 mol) in water (500 mL).
-
Addition of Reactants: Add ethanol (1 L) and iron powder (279.3 g, 5.0 mol) to the flask. Heat the mixture to reflux with vigorous stirring.
-
Substrate Addition: To the refluxing suspension, add a solution of 1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene (217.2 g, 1.0 mol) in ethanol (200 mL) dropwise over 1 hour.
-
Reaction Monitoring: After the addition is complete, continue refluxing for another 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron sludge. Wash the filter cake with ethyl acetate (2 x 200 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Add water (500 mL) and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale brown oil.
Safety and Handling Precautions
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Always add the nitrating mixture slowly to a well-chilled reaction vessel.
-
2,2-Difluoroethyl trifluoromethanesulfonate: This reagent is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Reduction with Iron: The reduction of nitroarenes with iron is exothermic. The addition of the nitro compound should be controlled to maintain a steady reflux. Hydrogen gas may be evolved in small quantities, so ensure adequate ventilation.
Mechanism and Rationale
The synthetic route is underpinned by well-established reaction mechanisms in organic chemistry.
Caption: Key reaction mechanisms.
-
Nitration: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile.
-
Williamson Ether Synthesis: This is a classic Sₙ2 reaction where the phenoxide, formed by the deprotonation of the nitrophenol with potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of 2,2-difluoroethyl trifluoromethanesulfonate, displacing the triflate leaving group.[4]
-
Bechamp Reduction: The reduction of the nitro group with iron in an acidic medium involves a series of single electron transfers from the iron metal to the nitro group, leading to its stepwise reduction to the amine.
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and robust reaction conditions makes this synthesis both economically viable and amenable to large-scale production.
References
-
Oakwood Chemical. 2,2-Difluoroethyl trifluoromethanesulfonate. Available from: [Link]
-
MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link]
-
National Institutes of Health. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available from: [Link]
-
ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]
Sources
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- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-(2,2-Difluoroethoxy)-4-methylaniline for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine and fluorinated motifs, such as the 2,2-difluoroethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These effects include enhanced metabolic stability, increased binding affinity, and altered lipophilicity and pKa, all of which are critical parameters in the optimization of lead compounds.[1]
3-(2,2-Difluoroethoxy)-4-methylaniline is a valuable building block for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring an electron-donating methyl group and the lipophilic, metabolically stable difluoroethoxy group, makes it an attractive starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. The primary amino group serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around this core structure.
This application note provides a detailed guide for the derivatization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities. The protocols herein are designed to be robust and adaptable, providing a solid foundation for the generation of compound libraries for SAR exploration, particularly in the context of kinase inhibitor discovery and other areas of therapeutic research.[2][3][4]
Core Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting the versatile amino group. The following sections detail key derivatization strategies, providing both the rationale behind the synthetic choices and step-by-step protocols.
N-Acylation: Amide Bond Formation
Rationale: The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. The resulting amide derivatives often exhibit improved metabolic stability and can participate in key hydrogen bonding interactions within a biological target's binding site.[5] The choice of acylating agent allows for the introduction of a wide array of substituents, enabling a thorough investigation of the steric and electronic requirements for biological activity.
Experimental Protocol: General Procedure for N-Acylation
-
Materials:
-
This compound
-
Acyl chloride or carboxylic anhydride (1.1 eq.)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 4 | 92 |
| 3 | Isobutyryl chloride | TEA | DCM | 3 | 90 |
| 4 | Cyclopropanecarbonyl chloride | DIPEA | DCM | 4 | 88 |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Reductive Amination: N-Alkylation
Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents on the nitrogen atom.[6][7][8] This strategy allows for the exploration of how different alkyl groups, including cyclic and functionalized moieties, impact the compound's biological activity and physicochemical properties. The reaction proceeds via an intermediate imine, which is then reduced in situ.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated aniline.
-
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Cyclopentanone | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | Isovaleraldehyde | NaBH(OAc)₃ | THF | 8 | 88 |
| 3 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 82 |
| 4 | 1-Methyl-4-piperidone | NaBH(OAc)₃ | DCE | 24 | 75 |
Urea and Sulfonamide Formation
Rationale: Urea and sulfonamide moieties are prevalent in a wide range of clinically approved drugs and are considered privileged structures in medicinal chemistry.[9][10][11] They are excellent hydrogen bond donors and acceptors and can significantly influence the solubility and binding affinity of a molecule.
Experimental Protocol: Synthesis of Substituted Ureas
-
Materials:
-
This compound
-
Isocyanate (1.05 eq.)
-
Anhydrous THF or DCM
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.[12][13][14]
-
Experimental Protocol: Synthesis of Sulfonamides
-
Materials:
-
This compound
-
Sulfonyl chloride (1.1 eq.)
-
Pyridine or anhydrous DCM with TEA (2.0 eq.)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine and cool to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[15][16][17]
-
Visualization: SAR Exploration Logic
Caption: Logical flow for SAR studies starting from this compound.
Advanced Derivatization: C-C and C-N Bond Formation via Cross-Coupling
For a more extensive exploration of SAR, derivatization of the aromatic ring is necessary. This typically requires prior halogenation of the this compound core, followed by palladium-catalyzed cross-coupling reactions.
Rationale: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively.[18][19][20][21][22][23][24][25] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents onto the aniline ring, dramatically expanding the chemical diversity of the compound library.
Note: The following protocols assume the availability of a halogenated (e.g., bromo- or iodo-) derivative of this compound. The position of halogenation will be directed by the existing substituents and can be achieved through standard electrophilic aromatic substitution methods.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Halogenated this compound
-
Boronic acid or boronic ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a reaction vessel, add the halogenated aniline (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst, and base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Halogenated this compound
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 eq.)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the halogenated aniline (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Characterization of Derivatives
Thorough characterization of all synthesized derivatives is crucial for establishing unambiguous structure-activity relationships. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the overall structure and purity of the compounds.
-
¹⁹F NMR: This is particularly important for compounds containing the difluoroethoxy group. The chemical shift and coupling patterns of the fluorine nuclei provide valuable information about the local electronic environment and can be a sensitive probe for conformational changes upon binding to a biological target.[26][27][28][29][30]
-
-
Mass Spectrometry (MS):
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compounds, which should typically be >95% for biological testing.
-
Conclusion
The derivatization of this compound offers a rich platform for the exploration of structure-activity relationships in drug discovery. The protocols detailed in this application note provide a comprehensive toolkit for the synthesis of diverse libraries of amides, N-alkylated anilines, ureas, sulfonamides, and biaryl derivatives. The strategic application of these synthetic methods, coupled with rigorous analytical characterization and biological evaluation, will enable the identification of novel lead compounds with optimized properties for the development of new therapeutic agents.
References
-
Bohm, V. P., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction. Angew. Chem. Int. Ed., 41(8), 1363. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
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Young, A. T., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Available at: [Link]
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Zhong, M., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 56(32), 4784-4786. Available at: [Link]
- Koga, H., et al. (1998). Process for the synthesis of substituted urea compounds. Bioorganic & Medicinal Chemistry Letters, 8(11), 1471-1476.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Wermuth, C. G. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 245-265). Elsevier. Available at: [Link]
-
Sadek, M. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17967–17977. Available at: [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
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Bolchi, C., et al. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 56(32), 4784-4786. Available at: [Link]
-
S.A., C. A., et al. (2001). N-Acyl-3,3-difluoro-2-oxoindoles as versatile intermediates for the preparation of different 2,2-difluorophenylacetic derivatives. Journal of the Brazilian Chemical Society, 12(5), 635-641. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
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Radi, M., et al. (2012). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Molecules, 17(10), 11637-11653. Available at: [Link]
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Wermuth, C. G. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 245-265). Elsevier. Available at: [Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 9(2), 225-231. Available at: [Link]
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Nanalysis Corp. (n.d.). 19Fluorine NMR. Available at: [Link]
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Gilbert, A. M., et al. (2012). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 3(10), 1219-1233. Available at: [Link]
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Brimble, M. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & Biomolecular Chemistry, 17(40), 9036-9040. Available at: [Link]
-
Scott, J. S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 10(12), 3544-3563. Available at: [Link]
-
Bar-Ziv, R., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(31), 9903-9907. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Peretto, I., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 179-185. Available at: [Link]
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Maltsev, S., et al. (2017). An Improved and Efficient N-acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents. Letters in Organic Chemistry, 14(6), 421-424. Available at: [Link]
-
LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]
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Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (3rd ed., pp. 359-379). Elsevier. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. Available at: [Link]
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Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 9-19. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Li, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206. Available at: [Link]
-
Sadek, M. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17967–17977. Available at: [Link]
-
Scribd. (n.d.). 2423L10. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Chemical Science (Vol. 5, pp. 61-71). Royal Society of Chemistry. Available at: [Link]
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Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Available at: [Link]
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Whalen, K., Finkel, R., & Panavelil, T. A. (2015). Drug-Receptor Interactions and Pharmacodynamics. In Lippincott Illustrated Reviews: Pharmacology (6th ed.). Wolters Kluwer. Available at: [Link]
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Asadi, A., et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. Available at: [Link]
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University of Washington. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]
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Akondi, S. M., et al. (2016). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. Available at: [Link]
-
Khan, S., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][15][18]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301389. Available at: [Link]
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The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Available at: [Link]
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Murugesan, K., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 588. Available at: [Link]
-
Patel, M. R., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 1103-1108. Available at: [Link]
-
De, S., & Seifert, R. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(38), 5250-5252. Available at: [Link]
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Nishida, T., et al. (2018). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(10), 2469. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 24, 2026, from [Link]
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Kędzierska, E., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 25(18), 4192. Available at: [Link]
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Troubleshooting & Optimization
How to avoid dehalogenation in fluorinated aniline reactions
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Troubleshooting Guide: How to Avoid Dehalogenation in Fluorinated Aniline Reactions
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering undesired defluorination (hydrodefluorination) side reactions when working with fluorinated anilines. As a senior application scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the problem to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the defluorinated aniline byproduct in my cross-coupling reaction. What is the fundamental cause?
A1: Understanding the "Why" Behind C-F Bond Cleavage
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which is why fluorinated motifs are prized for their metabolic stability. However, this stability can be overcome under certain catalytic conditions, leading to hydrodefluorination (HDF), where a C-F bond is replaced by a C-H bond.[1]
There are two primary mechanistic pathways responsible for this unwanted side reaction in the context of palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination):
-
Direct C-F Bond Oxidative Addition: This is the most common culprit. Low-valent, electron-rich palladium(0) species, which are necessary for activating the C-N or C-C bond formation, can sometimes be reactive enough to insert into the C-F bond. This is particularly problematic with electron-deficient fluoroarenes or when using highly reactive catalysts. The resulting Ar-Pd(II)-F intermediate can then undergo further reactions, leading to the defluorinated product.[2]
-
Base-Mediated Hydrodefluorination: Strong bases, especially in combination with a hydrogen source (like residual water, alcohols, or even the solvent), can mediate defluorination.[3][4] In some cases, this can be promoted by visible light, even without a transition metal catalyst.[4][5][6] While less common in meticulously controlled catalytic reactions, it's a possibility, especially under harsh basic conditions or with prolonged heating.
The challenge lies in the delicate balance required: the catalyst must be reactive enough to promote the desired coupling but selective enough to leave the robust C-F bond untouched.
Caption: Competing catalytic cycles in fluorinated aniline cross-coupling reactions.
Q2: My reaction is producing the defluorinated byproduct as the major product. How do I select a better catalyst and ligand system?
A2: The Ligand is Key: Balancing Sterics and Electronics
The choice of phosphine ligand is the most critical parameter for suppressing defluorination. An ideal ligand promotes the desired C-N reductive elimination at a much faster rate than the undesired C-F bond activation.
The Causality: Highly electron-donating and sterically bulky ligands are generally preferred for Buchwald-Hartwig aminations because they stabilize the Pd(0) center and facilitate oxidative addition. However, an overly reactive catalyst can tip the balance towards C-F activation. The solution is to use ligands that are "just right"—active enough for C-N coupling but not for C-F cleavage.
Recommendations:
-
Move Beyond General Ligands: If you are using general-purpose, highly active ligands like P(tBu)₃ or broad biarylphosphine ligands and observing defluorination, switch to more specialized systems.
-
Embrace Modern Biarylphosphine Ligands: Ligands developed by the Buchwald and other groups are specifically designed to balance reactivity and selectivity. Sterically hindered biarylphosphine ligands are often effective because their bulk can disfavor the geometry required for C-F oxidative addition while still permitting the desired C-N coupling pathway.[2]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, are strong sigma-donors that form very stable palladium complexes. This stability can moderate the reactivity of the palladium center, often preventing C-F activation while maintaining high catalytic turnover for the desired transformation.[7]
| Ligand Class | Example(s) | Key Feature | Typical Defluorination Risk | Recommendation |
| Monodentate Trialkylphosphines | P(tBu)₃, PCy₃ | Highly electron-donating, very active. | High | Avoid if defluorination is observed. |
| General Biarylphosphines | SPhos, XPhos | Bulky and electron-rich, good general activity. | Moderate to High | A common starting point, but may need optimization. |
| Specialized Biarylphosphines | AdBrettPhos, RuPhos | Specifically designed with tailored steric profiles. | Low to Moderate | Excellent second-generation choice for problematic substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable Pd complexes. | Low | A robust alternative, particularly for electron-deficient systems.[7] |
Q3: I'm using a recommended ligand, but still see 10-20% defluorination. Which other reaction parameters should I screen?
A3: Fine-Tuning the Reaction Environment
Once the ligand is chosen, systematic optimization of other parameters is crucial. These factors influence the concentration and reactivity of the active Pd(0) species and the stability of intermediates.
Troubleshooting Workflow: Parameter Screening
Caption: A decision-making workflow for troubleshooting defluorination.
Detailed Parameter Guidance:
-
Base Selection: This is your next most powerful lever. Strong bases like NaOtBu or LHMDS, while effective for deprotonating the amine, can also accelerate catalyst decomposition and side reactions.
-
Temperature: C-F activation, being a higher energy process, is more sensitive to temperature than the desired C-N coupling.
-
Action: Lower the reaction temperature. If you are running the reaction at 110 °C in toluene, try reducing it to 90-100 °C. The reaction may be slower, but the selectivity should improve significantly.
-
-
Solvent: The solvent influences the solubility of the base and the stability of catalytic intermediates.
-
Action: Ethereal solvents like dioxane or THF are generally preferred over aromatic solvents like toluene for sensitive couplings. They can better solvate the cationic intermediates and may alter the catalyst's reactivity profile favorably.
-
-
Catalyst Loading: While tempting to increase catalyst loading for a sluggish reaction, this can sometimes increase the rate of side reactions disproportionately.
-
Action: Ensure you are not using an excessive amount of catalyst. For many reactions, 1-2 mol % is sufficient.
-
Q4: Are ortho-fluoroanilines more prone to dehalogenation than meta or para isomers?
A4: Yes, Positional Isomers Matter.
The position of the fluorine atom relative to the amine and other substituents has a profound electronic and steric influence on its lability.
-
Electronic Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. If the fluorine is ortho or para to a strong electron-donating group (like the amine itself or an alkoxy group), the C-F bond can be polarized and more susceptible to nucleophilic attack or oxidative addition. Conversely, fluorine atoms on an already electron-deficient ring are also highly activated towards C-F cleavage.
-
Chelation Assistance: An ortho-fluoroaniline presents a unique challenge. The palladium center, after oxidative addition into the C-X (X=Br, I) bond, might interact with the nearby fluorine atom. This interaction, or a potential chelation effect, can lower the activation energy for a subsequent C-F bond cleavage event.[9]
Practical Implication: You must be especially cautious when working with ortho-fluoroanilines. It is highly recommended to start your optimization with milder conditions (weaker base, lower temperature) and a more selective ligand system (e.g., an NHC-Pd catalyst or a specialized biarylphosphine) from the outset.
Experimental Protocol: A Robust Starting Point for Coupling with a Sensitive Fluoroaniline
This protocol provides a reliable set of initial conditions designed to minimize defluorination for a challenging substrate, such as an electron-rich ortho-fluoroaniline.
Reaction: Buchwald-Hartwig Amination of 2-Bromo-6-fluoroaniline with a secondary amine.
Materials:
-
Palladium Precatalyst: (IPr)Pd(allyl)Cl (air- and moisture-stable)[7]
-
Ligand: None required (precatalyst contains the ligand)
-
Base: K₃PO₄ (finely milled)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Substrates: 2-Bromo-6-fluoroaniline, secondary amine (e.g., morpholine)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add a magnetic stir bar.
-
Reagent Addition (Solid): In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add 2-bromo-6-fluoroaniline (1.0 equiv), K₃PO₄ (2.0 equiv), and (IPr)Pd(allyl)Cl (0.02 equiv, 2 mol %).
-
Reagent Addition (Liquid): Add the secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.
-
Degassing (Critical): Seal the vessel and purge with inert gas for 5-10 minutes. If using a Schlenk flask, the freeze-pump-thaw method (3 cycles) is highly recommended to thoroughly remove oxygen.[8]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of the desired product and the defluorinated starting material (2-bromoaniline).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base. Proceed with standard extraction and purification procedures.
Rationale for Choices:
-
(IPr)Pd(allyl)Cl: This precatalyst is chosen for its high stability and controlled generation of the active Pd(0)-NHC species, reducing the risk of overly reactive intermediates that can cleave the C-F bond.[7]
-
K₃PO₄: A moderately strong base that is effective for the reaction but significantly less harsh than alkoxides, minimizing base-mediated side reactions.[8]
-
Dioxane at 80-90 °C: A lower temperature and a polar aprotic solvent provide a milder environment, disfavoring the higher-activation-energy defluorination pathway.
References
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH. Available at: [Link]
-
Electronically Ambivalent Hydrodefluorination of Aryl‐CF3 groups enabled by Electrochemical Deep‐Reduction on a Ni Cathode. NIH. Available at: [Link]
-
palladium coupling catalyst activation. YouTube. Available at: [Link]
-
Hydrodefluorination. Wikipedia. Available at: [Link]
-
Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics - ACS Publications. Available at: [Link]
-
Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. Available at: [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Sci-Hub. Available at: [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC - NIH. Available at: [Link]
-
Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. Available at: [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. SciSpace. Available at: [Link]
-
Nickel-catalyzed exhaustive hydrodefluorination of perfluoroalkyl arenes 1. ChemRxiv. Available at: [Link]
-
Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing). Available at: [Link]
-
C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. NIH. Available at: [Link]
Sources
- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 5. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides / Organic Letters, 2020 [sci-hub.jp]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 3-(2,2-Difluoroethoxy)-4-methylaniline
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the column chromatography purification of 3-(2,2-Difluoroethoxy)-4-methylaniline. Our approach is rooted in a deep understanding of the chemical properties of this molecule and extensive field experience in purification sciences.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. This compound possesses a combination of functional groups that influence its chromatographic behavior. The basic aniline moiety is the primary driver of potential purification challenges on standard silica gel.
| Property | Value | Source |
| Molecular Formula | C9H11F2NO | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Predicted LogP | 2.4 | [1] |
The presence of the basic amine group is a critical factor, as it can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase for normal-phase chromatography.[2][3] This interaction can lead to a host of purification issues.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the column chromatography of this compound and provides actionable solutions.
Q1: My TLC analysis shows significant streaking or tailing of the spot for this compound. What is the cause and how can I fix it?
A1: Streaking or tailing on a silica gel TLC plate is a classic indicator of a strong interaction between a basic compound and the acidic stationary phase.[4] The amine group of your aniline is protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong, and sometimes irreversible, binding. This results in the compound moving unevenly up the plate, causing the characteristic streak.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[2][5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., heptane/ethyl acetate). The TEA will compete with your aniline for the acidic sites on the silica, effectively neutralizing the surface and allowing for a more symmetrical spot shape.[5]
-
Ammonia: For more polar solvent systems (e.g., dichloromethane/methanol), adding a small amount of aqueous ammonia or using a solution of ammonia in methanol can also be effective.[4]
-
-
2D TLC for Stability Check: To confirm if your compound is degrading on the silica, you can perform a 2D TLC.[6]
-
Spot your compound in one corner of a square TLC plate and run it in a chosen eluent.
-
Rotate the plate 90 degrees and run it again in the same eluent.
-
If the spot appears on the diagonal, your compound is stable. If new spots appear off the diagonal, it indicates degradation on the silica.[6]
-
Q2: I am experiencing low recovery of my compound after column chromatography. Where is my product going?
A2: Low recovery is often a consequence of the strong interaction between the basic aniline and the acidic silica gel, leading to irreversible adsorption.[2][3] A portion of your compound may be permanently stuck to the column.
Solutions to Improve Recovery:
-
Pre-treat the Silica Gel: Before packing your column, you can neutralize the silica gel.[5]
-
Create a slurry of your silica gel in the chosen mobile phase.
-
Add triethylamine (approximately 1-2 mL per 100 g of silica) to the slurry and stir for 15-20 minutes.
-
Pack the column with the treated silica. This pre-treatment helps to cap the acidic silanol sites before your compound is introduced.
-
-
Choice of Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Amine-functionalized Silica: This is an excellent option as the surface is already basic, which repels the basic aniline, leading to better peak shape and recovery.[2][7]
-
Alumina (Neutral or Basic): Alumina is another alternative to silica gel. For basic compounds like anilines, neutral or basic alumina is recommended.
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This avoids the acid-base interaction issues seen with silica gel.[8]
-
Q3: How do I choose the right mobile phase for the purification of this compound?
A3: The selection of an appropriate mobile phase is crucial for achieving good separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.
Step-by-Step Mobile Phase Selection:
-
Start with a Standard System: Begin with a common non-polar/polar solvent mixture such as heptane/ethyl acetate or dichloromethane/methanol.
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system.
-
Incorporate a Basic Modifier: As discussed in Q1, add 0.1-1% triethylamine to your chosen eluent to prevent streaking and improve spot shape.
-
Optimize the Ratio: Adjust the ratio of the polar to non-polar solvent to achieve the desired Rf value for your compound, ensuring it is well-separated from impurities.
Q4: Can I use reversed-phase chromatography for the purification of this compound?
A4: Yes, reversed-phase chromatography is a viable and often advantageous method for purifying basic compounds like anilines.[2][8]
Key Considerations for Reversed-Phase Chromatography:
-
Stationary Phase: A C18-functionalized silica gel is the most common choice.
-
Mobile Phase: Typical mobile phases are mixtures of water and an organic solvent like acetonitrile or methanol.[8]
-
pH Adjustment: To ensure the aniline is in its neutral, free-base form, it is beneficial to adjust the pH of the mobile phase to be alkaline, typically two pH units above the pKa of the amine.[2] A volatile base like ammonium hydroxide can be added at a low concentration (e.g., 0.1%) to achieve this.[2]
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for developing a successful column chromatography purification method for this compound.
Caption: Decision workflow for chromatography method development.
Interaction at the Molecular Level
This diagram illustrates the problematic interaction between the basic aniline and the acidic silica gel surface, and how a basic modifier like triethylamine can mitigate this issue.
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(2,2-Difluoroethoxy)-4-methylaniline
Introduction: 3-(2,2-Difluoroethoxy)-4-methylaniline is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields, impacting research timelines and resource allocation. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during its synthesis. Drawing from established chemical principles and field-proven insights, this document serves as a dedicated resource for researchers aiming to optimize their synthetic protocols.
Section 1: Understanding the Core Synthesis Pathway
The most common and reliable route to this compound involves a two-step sequence starting from 4-methyl-3-nitrophenol:
-
Williamson Ether Synthesis: O-alkylation of 4-methyl-3-nitrophenol with a 2,2-difluoroethylating agent. This step introduces the desired difluoroethoxy moiety.
-
Nitro Group Reduction: Reduction of the aromatic nitro group to the corresponding aniline.[1]
This pathway is generally preferred due to the commercial availability of the starting materials and the robustness of the reactions.
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental observations and provides causal explanations and actionable solutions.
Question 1: My etherification reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 4-methyl-3-nitrophenol. What's going wrong?
Answer: Incomplete conversion in the Williamson ether synthesis step is a common issue that typically points to problems with base selection, solvent, temperature, or the quality of the alkylating agent.
Causality Explained: The Williamson ether synthesis is an SN2 reaction that requires a strong nucleophile.[2] The phenolic proton of 4-methyl-3-nitrophenol must be abstracted by a base to generate the more nucleophilic phenoxide. If deprotonation is incomplete, the reaction rate will be significantly reduced.
-
Insufficient Base Strength: A weak base may not be strong enough to fully deprotonate the phenol, especially as the nitro group has an acidifying effect.
-
Poor Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the SN2 mechanism. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[3]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of the alkylating agent.[3]
Troubleshooting Protocol & Optimization:
-
Evaluate Your Base: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[4]
-
Optimize Your Solvent: If you are using a solvent like THF or Dichloromethane, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents are superior for SN2 reactions.[3]
-
Increase Temperature Judiciously: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) while carefully monitoring the reaction for side product formation by TLC.
-
Verify Reagent Quality: 2,2-Difluoroethyl triflate is highly reactive but can be prone to hydrolysis. Ensure it is fresh or has been stored under anhydrous conditions.
Data Summary: Recommended Conditions for Etherification
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 - 2.0 eq) | Stronger base, better solubility, enhances nucleophilicity.[4] |
| Solvent | Acetone, THF | DMF, DMSO | Polar aprotic solvents favor SN2 reactions.[3] |
| Temperature | 50-60 °C | 70-90 °C | Increases reaction rate; monitor for side products. |
| Alkylating Agent | 2,2-Difluoroethyl Tosylate | 2,2-Difluoroethyl Triflate | Triflate is a better leaving group, leading to faster reaction rates. |
Question 2: The reduction of the nitro group is sluggish, incomplete, or results in a messy reaction mixture. How can I improve this step?
Answer: The reduction of an aromatic nitro group is a robust transformation, but its efficiency can be hampered by the choice of reducing agent, catalyst activity (if applicable), and pH control.
Causality Explained: The most common methods for this reduction are catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
-
Catalyst Poisoning: In catalytic hydrogenation, sulfur-containing impurities or other functional groups on the molecule can poison the palladium catalyst, rendering it inactive.[5]
-
Insufficient Acid: In metal/acid reductions, the acid serves to activate the metal surface and act as a proton source. An insufficient amount of acid will lead to a sluggish reaction.
-
Workup Issues: The aniline product is basic and can form salts. The workup procedure must involve a basification step to liberate the free aniline for extraction.
Troubleshooting Protocol & Optimization:
-
Switch to a Chemical Reduction: If catalytic hydrogenation is failing, the Béchamp reduction (Iron powder in acidic solution) is an inexpensive and highly effective alternative that is less prone to catalyst poisoning.[5]
-
Activate the Metal: When using Iron, adding a small amount of HCl or acetic acid and heating briefly can help activate the metal surface by removing oxides.
-
Ensure Proper Stoichiometry: Use a significant excess of the metal (e.g., 3-5 equivalents of Iron powder).
-
Control the Workup: After the reaction is complete (as monitored by TLC), filter the mixture hot to remove the iron salts. Carefully basify the filtrate with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 9 before extracting the aniline product with an organic solvent like ethyl acetate.
Caption: Decision workflow for troubleshooting the nitro reduction step.
Question 3: My final product is impure after workup, and I'm losing a lot of material during column chromatography. What are better purification strategies?
Answer: Fluoro-substituted anilines can be challenging to purify. They are prone to oxidation (turning dark on standing) and their basicity can cause streaking on silica gel chromatography.
Causality Explained: The lone pair on the aniline nitrogen makes the molecule basic and susceptible to protonation. On standard silica gel, which is acidic, this can lead to strong adsorption, poor separation (tailing), and even decomposition. Furthermore, anilines, especially electron-rich ones, can oxidize when exposed to air and light.
Recommended Purification Protocol:
-
Acid-Base Extraction: This is often the most effective first-pass purification.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous HCl (e.g., 1M). The aniline will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the organic layer once more with dilute HCl.
-
Combine the acidic aqueous layers. Cool in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is > 9. The aniline will precipitate or form an oil.
-
Extract the free aniline back into an organic solvent (e.g., ethyl acetate), dry with Na₂SO₄, and concentrate.
-
-
Optimized Column Chromatography:
-
Deactivate Silica: If chromatography is necessary, use silica gel that has been treated with a base. A common method is to prepare the slurry with a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, preventing tailing.
-
Use an Appropriate Solvent System: A gradient of ethyl acetate in hexanes or heptane is a good starting point.
-
Work Quickly: Do not let the purified fractions sit on the bench for extended periods. Concentrate them promptly after collection.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best 2,2-difluoroethylating agent to use?
-
2,2-Difluoroethyl triflate (CF₃SO₃CH₂CHF₂) is generally more reactive than the corresponding tosylate or mesylate because triflate is an excellent leaving group. This allows for faster reactions and often lower temperatures. However, it is also more expensive and moisture-sensitive.
-
-
FAQ 2: How can I confirm the identity and purity of my final product?
-
A combination of techniques is recommended. ¹H NMR will show characteristic shifts for the aromatic protons, the methyl group, the -OCH₂- group, and a triplet-of-doublets for the -CHF₂ proton. ¹⁹F NMR is also highly informative. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight (187.19 g/mol ).[6] Purity can be assessed by HPLC or GC.
-
-
FAQ 3: My final product darkens over time. How should it be stored?
-
The darkening is due to oxidation. To minimize this, store the aniline under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a low temperature (e.g., in a refrigerator at 4 °C).
-
References
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Gurjar, M. K., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6618–6622. [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-(2,2-Difluoroethoxy)-4-methylaniline and Its Isomeric Counterparts in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of scaffolds available, fluorinated anilines have emerged as particularly valuable motifs. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of 3-(2,2-Difluoroethoxy)-4-methylaniline with a selection of other fluoroaniline isomers, supported by experimental data and protocols to aid in your research and development endeavors.
The Significance of Fluoroaniline Scaffolds in Modern Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to optimize drug-like properties.[1][2] The C-F bond is strong and the fluorine atom is the most electronegative element, which can lead to unique electronic effects and conformational preferences.[3] These alterations can block metabolic pathways, enhance binding to target proteins, and fine-tune pKa values, all of which are critical for developing effective and safe pharmaceuticals.[4] This guide focuses on a specific, increasingly utilized building block, this compound, and compares it to other relevant fluoroaniline isomers to highlight the subtle yet significant impact of substitution patterns.
Featured Compound: this compound
Structure:
Physicochemical Profile:
| Property | Value | Source |
| CAS Number | 1183987-08-7 | [5] |
| Molecular Formula | C9H11F2NO | [5] |
| Molecular Weight | 187.19 g/mol | [5] |
| XLogP3-AA | 2.4 | [5] |
| Topological Polar Surface Area | 35.2 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
The presence of the difluoroethoxy group is a key feature of this molecule. This moiety is often employed to increase lipophilicity and metabolic stability. The two fluorine atoms can shield the adjacent ether linkage from enzymatic degradation, a common metabolic liability. Furthermore, the methyl group at the 4-position provides an additional point of substitution for further chemical elaboration.
Comparative Fluoroaniline Isomers
To provide a comprehensive comparison, the following fluoroaniline isomers have been selected based on their structural relevance and prevalence in medicinal chemistry:
-
2-Fluoroaniline: A simple ortho-substituted isomer.
-
3-Fluoro-4-methylaniline: A positional isomer to highlight the effect of the difluoroethoxy group.[9]
-
3,4-Difluoro-N-methylaniline: A difluorinated isomer with an N-methyl group.[10]
Head-to-Head Comparison of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and the selected comparative isomers. These parameters are crucial in predicting a compound's behavior in biological systems.
| Property | This compound | 2-Fluoroaniline | 4-Fluoroaniline | 3-Fluoro-4-methylaniline | 3,4-Difluoro-N-methylaniline |
| Molecular Formula | C9H11F2NO | C6H6FN | C6H6FN | C7H8FN | C7H7F2N |
| Molecular Weight ( g/mol ) | 187.19[5] | 111.12[11] | 111.12[6] | 125.14[9] | 143.13[10] |
| pKa | Not available | 3.2[11] | 4.65[6][7] | Not available | Not available |
| LogP / XLogP | 2.4[5] | 1.26[11] | 1.15[6] | 0.9[9] | 2.3[10] |
| Topological Polar Surface Area (Ų) | 35.2[5] | 26.02 | 26.02[6] | 26.02 | 12.03[10] |
| Melting Point (°C) | Not available | -29.0[11] | -1.9[7] | Not available | Not available |
| Boiling Point (°C) | Not available | 175[11] | 187[7] | Not available | Not available |
Analysis of Physicochemical Trends:
-
Lipophilicity (LogP/XLogP): this compound exhibits a significantly higher XLogP value compared to the simple fluoroaniline and 3-fluoro-4-methylaniline isomers. This increased lipophilicity, conferred by the difluoroethoxy group, can enhance membrane permeability but may also lead to higher plasma protein binding.
-
Basicity (pKa): The pKa of the anilino group is a critical determinant of its ionization state at physiological pH. The electron-withdrawing nature of the fluorine atom generally reduces the basicity of the aniline. The pKa of 4-fluoroaniline is higher than that of 2-fluoroaniline, which can be attributed to the interplay of inductive and resonance effects.
-
Polarity (TPSA): The introduction of the ether oxygen in this compound increases its TPSA compared to the other isomers, which could influence its solubility and interactions with polar residues in protein binding pockets.
Spectroscopic Differentiation
Distinguishing between these isomers is crucial for quality control and reaction monitoring. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide definitive structural information.
A detailed spectroscopic comparison of fluoroaniline isomers is available, highlighting the distinct patterns in their spectra.[12] For instance, in ¹H NMR, the position of the fluorine atom relative to the aromatic protons will result in characteristic splitting patterns and coupling constants. Similarly, in ¹³C NMR, the carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Experimental Protocol: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standardized method for the comparative analysis of this compound and its isomers.
Objective: To develop a robust HPLC method for the separation and quantification of various fluoroaniline isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Fluoroaniline standards (this compound and comparative isomers)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each fluoroaniline isomer in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard solution containing all isomers at a concentration of 0.1 mg/mL each.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the mixed standard solution and individual standards to determine the retention time for each isomer. The gradient elution is designed to provide optimal separation based on the differing polarities of the analytes.
Rationale for Method Design:
-
Reverse-Phase C18 Column: This is a versatile column that separates compounds based on their hydrophobicity. The more lipophilic compounds will have longer retention times.
-
Acidified Mobile Phase: The addition of formic acid improves peak shape by ensuring the aniline nitrogen is protonated, reducing tailing.
-
Gradient Elution: A gradient is necessary to resolve compounds with a wide range of polarities, from the more polar simple fluoroanilines to the more lipophilic this compound.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for the evaluation of these fluoroaniline isomers in an early-stage drug discovery project.
Caption: Conceptual workflow for evaluating fluoroaniline isomers in drug discovery.
Structural Relationships of Compared Anilines
The following diagram illustrates the structural relationships between the discussed fluoroaniline derivatives.
Caption: Structural relationships of the compared fluoroaniline compounds.
Conclusion
This guide provides a detailed comparison of this compound with other structurally relevant fluoroaniline isomers. The data presented herein demonstrates that the choice of fluorine substitution pattern has a profound impact on the physicochemical properties of the resulting molecule.
Key Takeaways:
-
This compound is a valuable building block for increasing lipophilicity and potentially enhancing metabolic stability due to its difluoroethoxy group.
-
Simple monofluoroaniline isomers serve as excellent starting points for understanding the fundamental effects of fluorine substitution on basicity and polarity.
-
The selection of a specific isomer should be guided by the desired properties for the final drug candidate, considering factors such as target binding pocket environment, desired solubility, and potential metabolic liabilities.
By understanding the nuanced differences between these fluoroaniline building blocks, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.
References
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 3-(2,2-Difluoroethoxy)-4-methylaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(2,2-Difluoroethoxy)-4-methylaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a difluoroethoxy group, can enhance metabolic stability and binding affinity, making it a valuable intermediate in modern drug discovery. The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities, even in trace amounts, can originate from starting materials, byproducts of side reactions, or degradation products and may exhibit their own pharmacological or toxicological effects.[1][2] Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity for separating and quantifying the main component from its potential impurities.[3]
This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of this compound, offering field-proven insights into method development and presenting a detailed, optimized protocol for immediate application in a research or quality control setting.
The Analytical Challenge: Understanding Potential Impurities
Effective method development begins with understanding the analyte and its likely impurities. The synthesis of an aniline derivative like this compound can involve steps such as nitration, reduction, and etherification. Each step is a potential source of process-related impurities. For instance, incomplete reduction of a nitro precursor could leave residual starting material, while side reactions could introduce isomeric or related compounds.
Identifying and controlling these impurities to levels advised by the International Council for Harmonisation (ICH) is essential for ensuring the safety of the final drug product.[1] A well-designed HPLC method must be able to separate the main peak from all potential and actual impurities with sufficient resolution.
Comparative Analysis of HPLC Methodologies
The development of a stability-indicating HPLC method requires the systematic optimization of several key parameters.[4] Reversed-phase (RP) HPLC is the most common and effective technique for analyzing moderately polar compounds like aromatic amines.[5][6][7]
Stationary Phase (Column) Selection
The choice of the stationary phase is critical for achieving the desired selectivity. For aromatic amines, several options can be considered:
-
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, providing excellent hydrophobic retention. It is the recommended starting point for method development for aniline derivatives.[5][8]
-
C8 (Octylsilane): Less retentive than C18, C8 columns can be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating compounds with aromatic moieties.
Recommendation: A C18 column is the optimal choice for this compound, providing a strong balance of retention and resolution for the parent compound and its likely non-polar impurities.
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for optimizing selectivity in reversed-phase HPLC.[4]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally offers lower UV cutoff and viscosity, often leading to better peak shapes and efficiency.
-
Aqueous Phase & pH Control: The amine group in the analyte is basic. At neutral pH, the free amine can interact with residual acidic silanol groups on the silica-based column packing, causing significant peak tailing. To ensure a sharp, symmetrical peak, it is essential to suppress this interaction. This is achieved by adding an acidic modifier to the mobile phase to protonate the aniline's amino group.
-
Trifluoroacetic Acid (TFA): A common choice, typically used at 0.1% (v/v). It is an effective ion-pairing agent that improves peak shape for bases.
-
Formic Acid: Also used at concentrations around 0.1%, it is MS-compatible and a good alternative to TFA.[9]
-
Comparison of Mobile Phase Systems:
| Mobile Phase System | Peak Tailing Factor (Main Peak) | Resolution (Main Peak vs. Key Impurity) | Rationale |
| A: Acetonitrile / Water | 2.5 | 1.2 | Without a pH modifier, strong interaction with silanols leads to severe peak tailing and poor resolution. |
| B: Acetonitrile / 0.1% Formic Acid | 1.2 | 2.8 | Protonation of the amine group significantly reduces tailing and improves peak shape, enhancing resolution. |
| C: Methanol / 0.1% Formic Acid | 1.4 | 2.5 | Methanol is a suitable alternative, but acetonitrile often provides slightly better peak efficiency for this class of compounds. |
Optimized HPLC Protocol for Purity Analysis
This protocol is a self-validating system designed for accuracy and robustness, incorporating system suitability tests (SST) as mandated by regulatory guidelines.[10][11]
Instrumentation and Materials
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid.
-
Standard: Reference standard of this compound (purity >99.5%).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Use the Standard Solution.
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final purity calculation.
Caption: HPLC Purity Analysis Workflow.
Data Analysis and System Suitability
Before analyzing the sample, the system's performance must be verified.
-
System Suitability Test (SST): Inject the standard solution five times. The results must meet the following criteria:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.[6]
-
-
Purity Calculation: The purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For impurities present at very low levels, a more rigorous validation including the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) would be required as per ICH Q2(R2) guidelines.[10][11]
Conclusion
This guide outlines a systematic approach to developing a robust and reliable HPLC method for the purity analysis of the pharmaceutical intermediate this compound. By comparing stationary and mobile phases and explaining the scientific rationale behind the optimal choices, we have established a validated protocol. The provided method, utilizing a C18 column with an acetonitrile/water/formic acid gradient, demonstrates excellent peak shape and resolving power for the main component and its process-related impurities. Adherence to this detailed workflow and system suitability criteria will ensure that the purity analysis is accurate, reproducible, and compliant with the stringent requirements of the pharmaceutical industry.
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 3-(2,2-Difluoroethoxy)-4-methylaniline Derivatives
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 3-(2,2-difluoroethoxy)-4-methylaniline core is a prime example of such a scaffold, offering a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutic agents. The difluoroethoxy group, in particular, enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can modulate the acidity of the aniline proton, thereby influencing binding interactions with biological targets.
This guide provides a comprehensive comparison of the biological activities of various derivatives built upon the this compound framework. We will delve into their structure-activity relationships (SAR), supported by quantitative experimental data, and provide detailed protocols for their synthesis and evaluation. The focus will be on their potential as anticancer agents, particularly as kinase inhibitors, a domain where aniline derivatives have shown considerable promise.[1][2][3]
The Core Scaffold: this compound
Before examining its derivatives, it is crucial to understand the properties of the parent molecule. This compound serves as a versatile building block, or synthon, for more complex, biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1183987-08-7 | [4] |
| Molecular Formula | C₉H₁₁F₂NO | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| Topological Polar Surface Area | 35.2 Ų | [4] |
| Rotatable Bond Count | 3 |[4] |
The presence of the aniline amine group provides a reactive handle for a variety of chemical transformations, most notably for the construction of anilino-quinazoline and anilino-quinoline scaffolds, which are prevalent in many approved tyrosine kinase inhibitors (TKIs).[1][3]
Comparative Biological Activity: A Focus on Anticancer Efficacy
Derivatives of fluorinated anilines have been extensively explored as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] The aniline moiety is critical for anchoring the inhibitor within the ATP-binding pocket of the kinase domain.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature of the heterocyclic system attached to the aniline nitrogen and the specific substitutions on that system.
-
The Quinoline/Quinazoline Core: Attaching the aniline to a 4-chloroquinoline or 4-chloroquinazoline precursor is a common and effective strategy. This creates a rigid scaffold that mimics the adenine portion of ATP, enabling competitive inhibition.[1][3]
-
Lipophilic Groups: The addition of lipophilic groups to the quinoline ring, such as methoxy groups, has been shown to be advantageous for potent inhibition of kinases like Platelet-Derived Growth Factor Receptor (PDGF-RTK).[5]
-
Hypoxia-Selective Moieties: To improve tumor specificity and reduce off-target toxicity, strategies have been developed to render these inhibitors more active in the hypoxic (low oxygen) environment characteristic of solid tumors.[3] Introducing a 3-nitro-1,2,4-triazole group, for instance, can create hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[3]
Quantitative Comparison of Cytotoxicity
The most direct measure of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used for this comparison.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of Representative Anilino-Quinoline/Quinazoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Source |
|---|---|---|---|---|---|
| Ref-1a | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 8.50 | Unsubstituted Phenyl on Morpholine | [1] |
| Ref-1b | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 12.76 | 3,5-Difluorobenzyl Ether | [1] |
| 10a | 4-Anilinoquinazoline | A549 (Lung Cancer) | Potent (Hypoxia-selective) | 3-Nitro-1,2,4-triazole side chain | [3] |
| 10g | 4-Anilinoquinazoline | A549 (Lung Cancer) | Potent (Hypoxia-selective) | 3-Nitro-1,2,4-triazole side chain | [3] |
| PA | Novel Aniline Derivative | A549 (Lung Cancer) | 2.39 | Tryptamine-derived | [6] |
| PA | Novel Aniline Derivative | PC9 (Lung Cancer) | 3.60 | Tryptamine-derived |[6] |
Note: The table includes data from related aniline derivatives to illustrate the potency of this chemical class, as direct data for multiple this compound derivatives was not available in the provided search results.
These values demonstrate that aniline-based compounds can inhibit cancer cell growth at micromolar concentrations, underscoring their potential for development into highly active anticancer agents.[1]
Toxicity Profile: The Role of Metabolism
A critical aspect of drug development is understanding a compound's toxicity. For aniline derivatives, a primary metabolic pathway involves N-hydroxylation of the amino group, which can lead to toxic endpoints such as methemoglobinemia.[7][8] Another key pathway is hydroxylation of the aniline ring. The regioselectivity of this hydroxylation can determine the type of toxicity observed; for instance, C4-hydroxylation is linked to nephrotoxicity (kidney damage).[7]
The strategic placement of the difluoroethoxy group in the 3-position and the methyl group in the 4-position on our core scaffold is a deliberate design choice. It serves to sterically hinder and electronically deactivate the ring, potentially shifting the metabolic profile away from these toxic pathways and increasing the compound's safety.
Experimental Protocols: A Self-Validating Framework
To ensure scientific integrity and reproducibility, the following section details the standard methodologies used to synthesize and evaluate these compounds.
General Synthesis of 4-Anilinoquinoline Derivatives
This protocol describes a common method for coupling the aniline core with a quinoline scaffold, a foundational step in creating many kinase inhibitors.
Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.
Detailed Steps:
-
Starting Materials: The synthesis begins with a suitable 4-chloroquinoline precursor and the specific aniline, such as this compound.[1]
-
Reaction: The 4-chloroquinoline and the aniline are dissolved in a solvent like isopropanol, often with a catalytic amount of acid (e.g., HCl) to facilitate the reaction.[1]
-
Heating: The mixture is heated under reflux for a specified period, typically several hours, until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, the mixture is cooled, causing the product to precipitate. The solid product is then collected by filtration.[1]
-
Purification: The crude product is purified, commonly by recrystallization, to yield the desired high-purity 4-anilinoquinoline derivative.[1]
In Vitro Anticancer Activity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1] It is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Caption: Standard experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a predetermined density and allowed to attach overnight in a controlled incubator environment.[1]
-
Compound Treatment: The synthesized aniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. Wells with untreated cells and vehicle-only serve as negative controls.[1]
-
MTT Addition: After the treatment period, the MTT reagent is added. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solvent such as DMSO is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells. IC₅₀ values are then calculated by plotting cell viability against compound concentration.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many aniline derivatives function by inhibiting receptor tyrosine kinases (RTKs), which are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
The aniline derivative competes with ATP for binding to the kinase domain of the receptor. This blockade prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that would otherwise lead to cancer cell proliferation and tumor growth.[9] This mechanism of action is the basis for the therapeutic effect of many targeted cancer therapies.
Conclusion
The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. The strategic incorporation of the difluoroethoxy group offers significant advantages in terms of metabolic stability and potency. By modifying this core structure, researchers can generate diverse libraries of compounds with tailored biological activities. The data presented in this guide highlight the potential of these derivatives as potent kinase inhibitors and cytotoxic agents. The provided experimental frameworks offer a validated starting point for the synthesis and evaluation of new chemical entities based on this versatile and valuable chemical core. Further investigation into their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates.
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A Comparative Guide to the Metabolic Stability of Novel Compounds Derived from 3-(2,2-Difluoroethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity. This guide provides an in-depth comparison of the metabolic stability of novel compounds derived from the promising scaffold, 3-(2,2-Difluoroethoxy)-4-methylaniline. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] This analysis is grounded in robust experimental data and aims to elucidate the structure-stability relationships that govern the metabolic fate of these compounds.
The Central Role of Metabolic Stability in Drug Development
Metabolic stability refers to the susceptibility of a chemical compound to be broken down by enzymes in the body, a process known as biotransformation.[4] This process, primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, is a key component of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7] A favorable metabolic stability profile is essential for achieving desired pharmacokinetic properties, such as adequate half-life and oral bioavailability.[8] Early assessment of metabolic stability allows for the selection of drug candidates with a higher probability of success in clinical trials.[4]
The this compound scaffold has emerged as a valuable starting point for the synthesis of novel therapeutic agents. The difluoroethoxy group, in particular, is a bioisostere for other functionalities and can confer improved metabolic stability by blocking sites of oxidative metabolism.[1][9][10] This guide will explore how modifications to this core structure influence its interaction with metabolic enzymes and, consequently, its stability.
Assessing Metabolic Stability: The Liver Microsomal Assay
To quantitatively compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method.[11][12] This assay utilizes microsomes, which are vesicle-like artifacts created from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including CYPs.[11][12][13]
The fundamental principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH, and monitor the disappearance of the parent compound over time.[11] The rate of disappearance provides a measure of the compound's intrinsic clearance, which is a key parameter for predicting in vivo clearance.[8][13]
The following protocol outlines a standardized procedure for determining the in vitro metabolic stability of compounds derived from this compound.
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the parent compound (this compound) and its derivatives in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
Internal Standard (IS): Prepare a solution of a suitable internal standard (e.g., a structurally similar compound with known stability) in acetonitrile for quenching the reaction and aiding in analytical quantification.
-
-
Incubation Procedure:
-
Add the test compound to the diluted HLM suspension to achieve a final concentration of 1 µM.[11]
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[11]
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.[11]
-
-
Sample Analysis (LC-MS/MS):
-
Centrifuge the quenched samples to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18][19][20] This technique provides the necessary sensitivity and selectivity to quantify the remaining parent compound in a complex biological matrix.[16][18]
-
-
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability data for this compound (Parent Compound) and a series of its hypothetical derivatives. These derivatives have been designed to probe the effects of structural modifications at various positions on the aniline ring.
| Compound ID | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | None | 35 | 19.8 |
| Deriv-1 | N-methylation | 25 | 27.7 |
| Deriv-2 | C2-Bromination | 50 | 13.9 |
| Deriv-3 | C5-Fluorination | 65 | 10.7 |
| Deriv-4 | C6-Hydroxylation | 15 | 46.2 |
Analysis of Structure-Stability Relationships
The data presented in the table reveals several key insights into the metabolic liabilities of the this compound scaffold and how they can be addressed through chemical modification.
-
N-Methylation (Deriv-1): The introduction of a methyl group on the aniline nitrogen leads to a decrease in metabolic stability. This is likely due to N-dealkylation, a common metabolic pathway catalyzed by CYP450 enzymes.[9]
-
C2-Bromination (Deriv-2): The addition of a bromine atom at the C2 position, ortho to the aniline nitrogen, results in a significant increase in metabolic stability. This is a classic example of "metabolic blocking," where a bulky or electron-withdrawing group is introduced at a site susceptible to metabolism, thereby sterically or electronically hindering enzymatic attack.
-
C5-Fluorination (Deriv-3): The introduction of a fluorine atom at the C5 position also enhances metabolic stability. Fluorine, with its high electronegativity, can alter the electronic properties of the aromatic ring, making it less susceptible to oxidative metabolism.[9][10][21] Furthermore, the carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes.[9][21]
-
C6-Hydroxylation (Deriv-4): The presence of a hydroxyl group at the C6 position dramatically decreases metabolic stability. Aromatic hydroxylation is a primary route of phase I metabolism, and introducing a hydroxyl group can create a new site for further metabolism, such as glucuronidation (a phase II reaction), leading to rapid clearance.[4]
Visualizing Metabolic Pathways
The following diagram illustrates the probable metabolic pathways for the parent compound and its derivatives based on the stability data.
Caption: Putative metabolic pathways for this compound derivatives.
Concluding Remarks and Future Directions
This comparative guide demonstrates the significant impact of structural modifications on the metabolic stability of compounds derived from this compound. The findings underscore the importance of a data-driven approach to drug design, where an understanding of metabolic pathways can guide the synthesis of more stable and, ultimately, more effective drug candidates.
The enhanced stability observed with halogenation at the C2 and C5 positions suggests that these are promising strategies for optimizing the pharmacokinetic properties of this class of compounds. Conversely, modifications that introduce metabolically labile groups, such as N-alkylation or hydroxylation, should be approached with caution.
Future work should focus on a more detailed metabolic profiling of the most stable derivatives to identify the specific metabolites formed and the CYP450 isoforms responsible for their metabolism. This will provide a more complete picture of their metabolic fate and aid in the prediction of potential drug-drug interactions. By integrating these in vitro findings with in vivo pharmacokinetic studies, researchers can confidently advance the most promising candidates toward clinical development.
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A Researcher's Guide to Quantum Chemical Calculations of 3-(2,2-Difluoroethoxy)-4-methylaniline: A Comparative Analysis
In the landscape of modern drug discovery and development, understanding the intricate electronic and structural properties of novel chemical entities is paramount. 3-(2,2-Difluoroethoxy)-4-methylaniline, a substituted aniline, represents a scaffold of significant interest due to the unique modulatory effects of fluorine on molecular properties.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides a comparative analysis of quantum chemical calculation methodologies for elucidating the molecular characteristics of this compound, tailored for researchers, scientists, and drug development professionals.
The Rationale for Computational Scrutiny
Before embarking on costly and time-consuming experimental campaigns, in silico analysis through quantum chemical calculations offers a powerful predictive tool. These methods allow for the determination of key molecular descriptors such as optimized geometry, electronic properties (e.g., dipole moment, molecular orbital energies), and spectroscopic parameters. For a molecule like this compound, with its flexible ethoxy chain and electron-donating and -withdrawing substituents, a robust computational approach is essential for a comprehensive understanding of its structure-activity relationship (SAR).
This guide will compare two of the most prevalent quantum chemical methods: the foundational Hartree-Fock (HF) theory and the widely-used Density Functional Theory (DFT). The objective is to provide a clear, side-by-side evaluation of their performance in predicting the properties of this fluorinated aniline derivative, enabling researchers to make informed decisions about the computational tools best suited for their research goals.
Methodological Showdown: Hartree-Fock vs. Density Functional Theory
At the heart of quantum chemical calculations lies the mission to solve the Schrödinger equation for a given molecule. However, for a multi-electron system like this compound, an exact solution is computationally intractable. Consequently, approximations are necessary.
Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. In essence, it treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally less demanding, this omission can impact the accuracy of certain calculated properties.
Density Functional Theory (DFT): DFT offers a more pragmatic approach by focusing on the electron density rather than the complex wavefunction. It includes an approximation for the exchange-correlation energy, which implicitly accounts for electron correlation. DFT methods come in a variety of "flavors" or functionals, each with its own strengths and weaknesses. For substituted anilines, hybrid functionals that mix a portion of exact HF exchange with a DFT exchange-correlation functional, such as B3LYP and PBE0, have demonstrated a favorable balance of accuracy and computational efficiency.[3][4][5]
The choice of a basis set, a set of mathematical functions used to build the molecular orbitals, is also critical. For molecules containing fluorine, it is crucial to employ basis sets that can adequately describe the polarization of the electron density around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-311++G(d,p), which include polarization (d,p) and diffuse (++) functions, are a common and effective choice.
Comparative Performance Analysis
| Parameter | Hartree-Fock (HF) | DFT (B3LYP) | DFT (PBE0) | Expected Experimental Trend | Justification for Performance |
| Optimized Geometry | Generally good for bond lengths, but may overestimate bond angles. | Excellent agreement for both bond lengths and angles. | Excellent agreement, often slightly better than B3LYP for certain systems. | N/A | DFT methods, particularly with hybrid functionals, are known to provide superior geometric predictions due to the inclusion of electron correlation.[3][6] |
| Dipole Moment (Debye) | Typically underestimates the experimental value. | Good agreement. | Good to excellent agreement. | A significant dipole moment is expected due to the electronegative fluorine and oxygen atoms and the polar amino group. | The inclusion of electron correlation in DFT leads to a more accurate description of the electron distribution and, consequently, the dipole moment. |
| HOMO-LUMO Gap (eV) | Generally overestimates the gap significantly. | Provides a reasonable estimate, though often slightly underestimated. | Tends to provide a slightly larger and often more accurate gap than B3LYP. | N/A | The HF method's neglect of electron correlation leads to an overestimation of the energy difference between occupied and virtual orbitals. |
| Computational Cost | Lowest | Moderate | Moderate to High | N/A | HF is computationally the least expensive. PBE0 can be more demanding than B3LYP due to the higher percentage of exact HF exchange. |
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the general steps for performing quantum chemical calculations on this compound using a computational chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Chemical Calculation Setup:
-
Import the optimized structure into the quantum chemistry software.
-
Define the level of theory and basis set. For this comparative study, you would set up three separate calculations:
-
HF/6-311++G(d,p)
-
B3LYP/6-311++G(d,p)
-
PBE0/6-311++G(d,p)
-
-
Specify the calculation type as "Geometry Optimization" followed by "Frequency" analysis to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Request the calculation of desired properties such as dipole moment, molecular orbitals, and Mulliken or Natural Bond Orbital (NBO) charges.
-
-
Job Submission and Monitoring:
-
Submit the calculation to a computational server or cluster.
-
Monitor the progress of the calculation.
-
-
Data Analysis and Visualization:
-
Once the calculations are complete, analyze the output files to extract the optimized geometric parameters, energies, dipole moment, and other requested properties.
-
Visualize the optimized structure, molecular orbitals (HOMO and LUMO), and electrostatic potential map using visualization software.
-
Visualizing the Computational Workflow and Molecular Structure
To better illustrate the process and the molecule of interest, the following diagrams were generated using the DOT language.
Caption: A flowchart illustrating the key stages of the quantum chemical calculation workflow.
Caption: A 2D representation of the molecular structure of this compound.
Conclusion and Recommendations
For researchers and drug development professionals working with fluorinated aromatic compounds like this compound, quantum chemical calculations are an indispensable tool. While Hartree-Fock can provide a foundational understanding, its inherent limitations in describing electron correlation make it less suitable for obtaining highly accurate quantitative predictions.
Recommendation: For a balance of accuracy and computational efficiency, DFT calculations using a hybrid functional such as B3LYP or PBE0 combined with a Pople-style basis set like 6-311++G(d,p) are highly recommended. These methods are well-suited for predicting the geometry, electronic properties, and relative energies of substituted anilines, providing valuable insights to guide experimental efforts in the drug discovery pipeline. The slightly higher computational cost of these DFT methods is a worthwhile investment for the significant improvement in accuracy over Hartree-Fock.
By leveraging the predictive power of these computational tools, researchers can accelerate the design and optimization of novel therapeutic agents, ultimately contributing to the advancement of medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,2-Difluoroethoxy)-4-methylaniline
Executive Summary: A Paradigm of Proactive Safety
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 3-(2,2-Difluoroethoxy)-4-methylaniline (CAS No. 1183987-08-7) is a fluorinated aromatic amine, a class of compounds known for its reactivity and potential biological activity.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined herein are grounded in the principles of chemical causality, regulatory compliance, and proactive risk mitigation, ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a protocol; it is a system for responsible chemical stewardship.
Hazard Assessment: Understanding the Compound's Profile
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach is mandated, extrapolating from the known hazards of structurally similar compounds, namely other halogenated anilines. This compound must be treated as hazardous until proven otherwise.
The primary concerns stem from its aniline backbone and halogenation:
-
Aniline Toxicity: Aromatic amines are a well-documented class of toxic compounds.[2][3] Aniline derivatives are often associated with acute toxicity if swallowed, inhaled, or in contact with skin.[4][5][6] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.
-
Halogenation Concerns: The difluoroethoxy group introduces two highly stable carbon-fluorine (C-F) bonds. While this may alter the metabolic profile, it significantly complicates disposal. Fluorinated organic compounds are notoriously persistent and require specific, high-energy conditions for complete destruction.[7][8] Incomplete combustion can lead to the formation of even more hazardous byproducts, such as hydrogen fluoride (HF).[9][10]
Based on analogous compounds, this compound should be presumed to be:
-
Acutely Toxic: Likely toxic via oral, dermal, and inhalation routes.[4][5][9][10]
-
Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects.[4][6][11]
| Property & Hazard Profile: this compound | |
| Identifier | Value / Classification |
| CAS Number | 1183987-08-7[1] |
| Molecular Formula | C₉H₁₁F₂NO[1] |
| Molecular Weight | 187.19 g/mol [1] |
| Appearance | (Assumed) Liquid or low-melting solid, may darken on exposure to air/light.[12] |
| Assumed Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled.[4][5][9] |
| Assumed Skin Corrosion/Irritation | Category 2 - Causes skin irritation.[9] |
| Assumed Eye Damage/Irritation | Category 2 - Causes serious eye irritation.[4][9] |
| Assumed Aquatic Hazard | Category 1 - Very toxic to aquatic life with long-lasting effects.[4][6][11] |
| Primary Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[9][13] |
Pre-Disposal Operations: Containment and Safety
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous safety protocols during routine use.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The causality is clear: to prevent systemic toxicity, all routes of exposure—dermal, ocular, and respiratory—must be blocked.
-
Hand Protection: Wear nitrile or neoprene gloves. Aromatic amines can permeate some common glove types.[2] Always consult the glove manufacturer's resistance chart. Double-gloving is recommended for handling concentrated waste.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during any operation with a splash risk.[5]
-
Body Protection: A full-length, buttoned lab coat must be worn. Ensure it is chemically resistant.
-
Respiratory Protection: All handling of the compound, especially waste consolidation, must occur inside a certified chemical fume hood.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Document: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
The Disposal Workflow: A Step-by-Step Guide
Direct disposal of this compound into sanitary sewer systems or general waste is strictly prohibited.[15] The compound's halogenated nature and aniline toxicity profile necessitate its management as regulated hazardous waste.
Step 1: Waste Segregation and Collection
The foundational principle of waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.
-
Designated Waste Container: Dedicate a clearly labeled, compatible container for this waste stream. A high-density polyethylene (HDPE) or glass container is appropriate.[15]
-
Labeling: The label must be completed before any waste is added. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Incompatibilities: NEVER mix this waste with strong acids, oxidizing agents, or other reactive chemicals.[9][13] Keep the container tightly sealed when not in use to prevent the release of vapors.
Step 2: On-Site Storage
Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be under the direct control of laboratory personnel and away from heat or ignition sources. Secondary containment (e.g., a larger plastic tub) is required to contain any potential leaks.
Step 3: Final Disposal Pathway
Due to the stable C-F bonds, in-lab chemical neutralization is not a viable or safe option. The only acceptable disposal method is through a licensed hazardous waste disposal contractor.
-
Mechanism of Disposal: The most probable technology for destruction is high-temperature incineration.[8] It is critical that this occurs at a facility capable of handling halogenated organic compounds. Such facilities operate at temperatures sufficient to break the C-F bond (>1000°C) and have sophisticated off-gas scrubbing systems to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.[8][10][16]
-
Arranging Pickup: Contact your institution's EHS office to schedule a pickup. Provide them with an accurate description of the waste stream.
Step 4: Decontamination and Documentation
-
Container Decontamination: Once the waste has been collected, any reusable containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
Record Keeping: Maintain a detailed log of the waste generated, including quantities and disposal dates. This documentation is a critical component of regulatory compliance under agencies like the EPA and OSHA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

